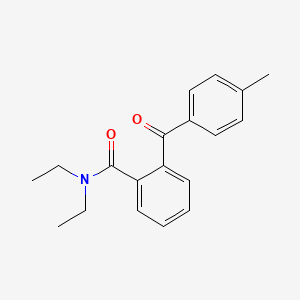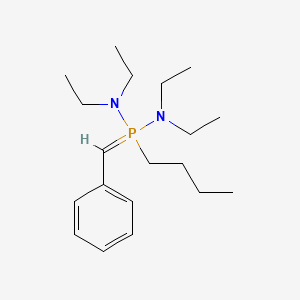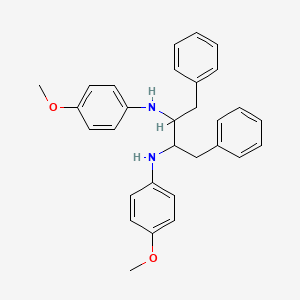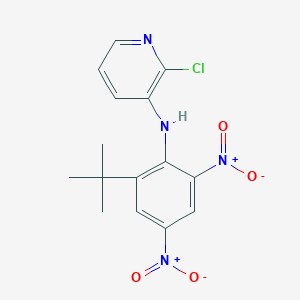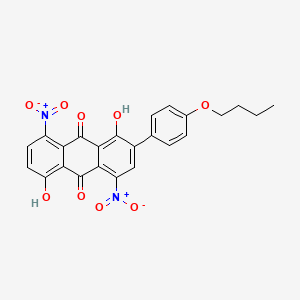![molecular formula C3H3F6NS2 B14313443 N,N-Bis[(trifluoromethyl)sulfanyl]methanamine CAS No. 111863-10-6](/img/structure/B14313443.png)
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of trifluoromethyl groups attached to a sulfanyl methanamine structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(trifluoromethyl)sulfanyl]methanamine typically involves the reaction of methanamine with trifluoromethyl sulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted methanamine derivatives.
Applications De Recherche Scientifique
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing trifluoromethyl groups.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of N,N-Bis[(trifluoromethyl)sulfanyl]methanamine involves its interaction with molecular targets through its trifluoromethyl groups. These groups enhance the compound’s lipophilicity and stability, allowing it to interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Known for its use as a triflating agent.
Trifluoromethanesulfonimide: Used in similar applications but with different reactivity profiles.
N-Methyl-bis(trifluoromethanesulfonimide): Another related compound with distinct properties.
Uniqueness
N,N-Bis[(trifluoromethyl)sulfanyl]methanamine stands out due to its specific combination of trifluoromethyl groups and sulfanyl methanamine structure, which imparts unique reactivity and stability. This makes it particularly valuable in applications requiring high stability and specific reactivity profiles.
Propriétés
Numéro CAS |
111863-10-6 |
|---|---|
Formule moléculaire |
C3H3F6NS2 |
Poids moléculaire |
231.19 g/mol |
Nom IUPAC |
N,N-bis(trifluoromethylsulfanyl)methanamine |
InChI |
InChI=1S/C3H3F6NS2/c1-10(11-2(4,5)6)12-3(7,8)9/h1H3 |
Clé InChI |
NHCJCIOYUXAEED-UHFFFAOYSA-N |
SMILES canonique |
CN(SC(F)(F)F)SC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


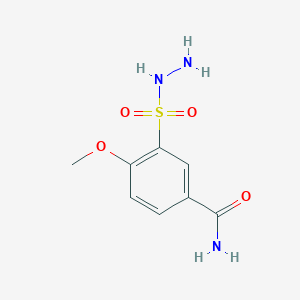
![(1-Phenyl-6,10-dithia-2-azaspiro[4.5]dec-1-en-3-yl)methanol](/img/structure/B14313368.png)
![4-Azido-N-{6-oxo-6-[(pyren-1-yl)amino]hexyl}benzamide](/img/structure/B14313370.png)
![3-Bromo-1-[(butylsulfanyl)methyl]quinolin-1-ium chloride](/img/structure/B14313371.png)

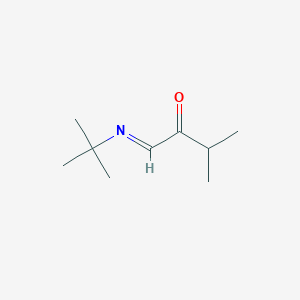
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
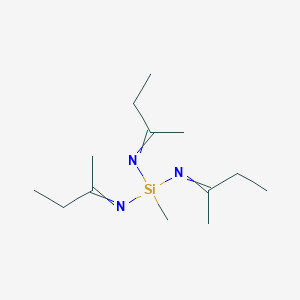
![6-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethyl]-2,3-dimethoxybenzaldehyde](/img/structure/B14313416.png)
